N-Acylation of Chitosan: Substitution Degree Advantage of Hexanoyl Chloride Over Shorter-Chain Acyl Chlorides
In the N-acylation of low-molecular-weight chitosan, hexanoyl chloride achieved a significantly higher degree of substitution (DS) compared to propionyl chloride (C3) and butyryl chloride (C4) under analogous conditions. This demonstrates that the C6 chain length provides an optimal balance of electrophilic reactivity and steric accessibility for polymeric amine substrates [1].
| Evidence Dimension | Degree of Substitution (DS) in chitosan N-acylation |
|---|---|
| Target Compound Data | DS up to 0.35 at pH 8 |
| Comparator Or Baseline | Propionyl chloride (C3) and butyryl chloride (C4): no significant N-acylation observed under comparable conditions |
| Quantified Difference | DS >0.35 for hexanoyl chloride vs. negligible DS for C3/C4 |
| Conditions | Low-molecular-weight chitosan; aqueous media at pH 8; room temperature reaction |
Why This Matters
Procurement of hexanoyl chloride over shorter-chain alternatives is essential for achieving measurable hydrophobization of chitosan, a critical property for drug delivery carriers and adsorber materials.
- [1] Reis B, Gerlach N, Steinbach C, et al. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Marine Drugs. 2021;19(7):385. View Source
